molecular formula C19H10BrClF3N5O B10905424 N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B10905424
M. Wt: 496.7 g/mol
InChI Key: MSFWSJWPHGJWGV-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrazolo[1,5-a]pyrimidines, which exhibit diverse biological activities. It features a fused pyrazolo[1,5-a]pyrimidine ring system with specific substituents. Let’s explore its synthesis, properties, and applications.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common approach is the condensation of 5-bromopyridin-2-amine with 3-chloro-5-phenylpyrazole-4-carboxylic acid . The reaction proceeds under suitable conditions to form the desired product.

Reaction Conditions::
  • Reactants: 5-bromopyridin-2-amine, 3-chloro-5-phenylpyrazole-4-carboxylic acid
  • Solvent: Appropriate organic solvent (e.g., DMF, DMSO)
  • Catalyst: Acid or base (e.g., HCl, NaOH)
  • Temperature: Typically at reflux or elevated temperature
  • Workup: Filtration, purification (e.g., column chromatography)

Industrial Production:: While industrial-scale production methods may vary, the synthetic route remains consistent. Optimization for yield, purity, and scalability is crucial for large-scale manufacturing.

Chemical Reactions Analysis

Reactions::

    Substitution: The compound can undergo nucleophilic substitution reactions due to the presence of halogens (bromine and chlorine).

    Reduction: Reduction of the carbonyl group may yield secondary amines.

    Oxidation: Oxidation of the pyrazole ring could lead to various functional groups.

Common Reagents and Conditions::

    Substitution: Sodium hydroxide (NaOH), potassium hydroxide (KOH)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Oxidation: Oxidizing agents (e.g., KMnO₄, PCC)

Major Products:: The major products depend on the specific reaction conditions. Potential products include amine derivatives, substituted pyrazoles, and other functionalized compounds.

Scientific Research Applications

This compound has garnered interest in various fields:

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cell growth and proliferation pathways. Further studies are needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare its properties, reactivity, and biological effects with related pyrazolo[1,5-a]pyrimidines.

Remember that scientific advancements continually expand our understanding of this compound’s potential

Properties

Molecular Formula

C19H10BrClF3N5O

Molecular Weight

496.7 g/mol

IUPAC Name

N-(5-bromopyridin-2-yl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C19H10BrClF3N5O/c20-11-6-7-14(25-9-11)27-18(30)16-15(21)17-26-12(10-4-2-1-3-5-10)8-13(19(22,23)24)29(17)28-16/h1-9H,(H,25,27,30)

InChI Key

MSFWSJWPHGJWGV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=NC=C(C=C4)Br)Cl

Origin of Product

United States

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